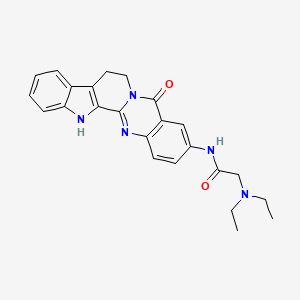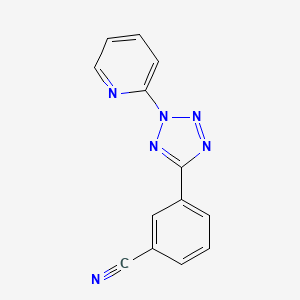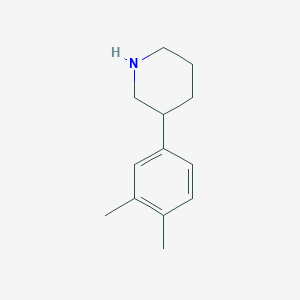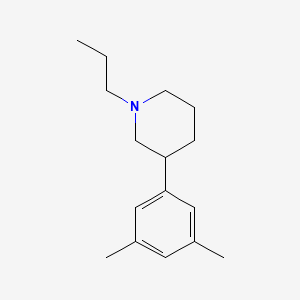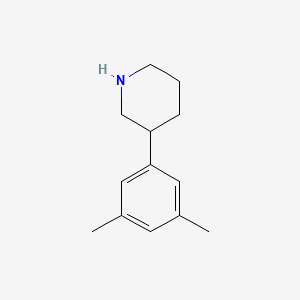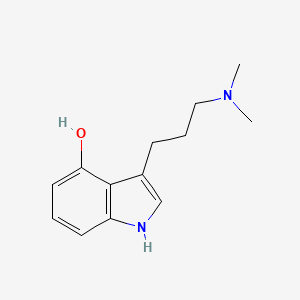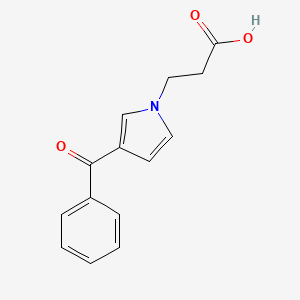
3-(3-Benzoyl-1H-pyrrol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(3-benzoyl-1H-pyrrol-1-yl)propanoïque est un composé organique appartenant à la classe des dérivés du pyrrole. Le pyrrole est un hétérocycle aromatique à cinq chaînons contenant un atome d’azote. Les composés contenant le système cyclique du pyrrole sont connus pour leurs diverses activités biologiques et se trouvent dans de nombreux produits naturels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-(3-benzoyl-1H-pyrrol-1-yl)propanoïque peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction du 3-benzoylpyrrole avec l’acrylonitrile suivie d’une hydrolyse. Les conditions de réaction comprennent généralement l’utilisation d’une base comme l’hydroxyde de sodium et d’un solvant comme l’éthanol .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour obtenir des rendements et une pureté plus élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité d’évolutivité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(3-benzoyl-1H-pyrrol-1-yl)propanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Réactifs électrophiles tels que le brome ou l’acide nitrique.
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
L’acide 3-(3-benzoyl-1H-pyrrol-1-yl)propanoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères conducteurs et les capteurs
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(3-benzoyl-1H-pyrrol-1-yl)propanoïque implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut inhiber les enzymes cyclooxygénases, réduisant ainsi la production de médiateurs pro-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-phényl-2-(1H-pyrrol-1-yl)propanoïque
- Acide 3-(1H-pyrrol-1-yl)propanoïque
- Acide 3-(1-benzyl-1H-pyrrol-2-yl)propanoïque
Unicité
L’acide 3-(3-benzoyl-1H-pyrrol-1-yl)propanoïque est unique en raison de la présence du groupe benzoyle, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la capacité du composé à participer aux réactions de substitution aromatique électrophile et peut contribuer à son activité biologique .
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-(3-benzoylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-13(17)7-9-15-8-6-12(10-15)14(18)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,16,17) |
Clé InChI |
SZVSICYEXHCWBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CN(C=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


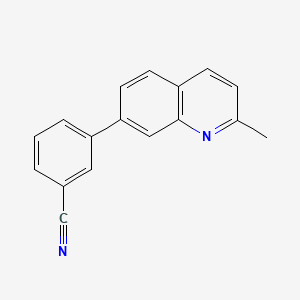
![3-(2-Methylbenzo[d]thiazol-5-yl)benzonitrile](/img/structure/B10842246.png)
![3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B10842254.png)
